Benzyl {[4-(benzyloxy)phenyl]methyl}carbamate
Description
Properties
CAS No. |
634178-63-5 |
|---|---|
Molecular Formula |
C22H21NO3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
benzyl N-[(4-phenylmethoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C22H21NO3/c24-22(26-17-20-9-5-2-6-10-20)23-15-18-11-13-21(14-12-18)25-16-19-7-3-1-4-8-19/h1-14H,15-17H2,(H,23,24) |
InChI Key |
VIIFSURLWKZFDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
Benzyl {[4-(benzyloxy)phenyl]methyl}carbamate is a compound of growing interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : C_{16}H_{17}NO_3
- Molecular Weight : 273.31 g/mol
The compound features a carbamate functional group attached to a benzyloxy-substituted phenyl ring, which contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzyl carbamates, particularly against bacterial strains. In vitro assays have shown that certain derivatives exhibit potent inhibitory effects on various pathogens, including multidrug-resistant strains.
- Minimum Inhibitory Concentration (MIC) : Some compounds derived from this class have demonstrated MIC values as low as 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Benzyl Carbamate Derivative A | S. aureus | 0.5 |
| Benzyl Carbamate Derivative B | E. coli | 1.0 |
| Benzyl Carbamate Derivative C | P. aeruginosa | 2.0 |
Inhibition of BACE1 Activity
This compound has also been investigated for its ability to inhibit β-secretase (BACE1), an enzyme involved in the pathogenesis of Alzheimer’s disease. At a concentration of 10 µM, certain derivatives showed significant inhibition rates:
The biological activity of benzyl carbamates can be attributed to their ability to interact with specific biological targets:
- FtsZ Inhibition : Some studies suggest that these compounds may inhibit the FtsZ protein, crucial for bacterial cell division, thus preventing bacterial growth .
- PPAR Agonism : Certain analogues have been shown to act as agonists for PPARα, which may have implications in reducing inflammation and improving metabolic profiles .
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that benzyl carbamates significantly reduced bacterial load in murine models infected with S. aureus, showcasing their potential for therapeutic use against resistant infections .
- Neuroprotective Effects : In models of neurodegeneration, compounds from this class exhibited protective effects by modulating pathways associated with inflammation and oxidative stress .
Scientific Research Applications
Drug Design and Medicinal Chemistry
The carbamate functional group is crucial in the development of pharmaceuticals. Compounds containing carbamate motifs, such as Benzyl {[4-(benzyloxy)phenyl]methyl}carbamate, are often used as prodrugs or active pharmaceutical ingredients due to their favorable pharmacokinetic properties.
Synthesis and Modification
The synthesis of this compound involves reactions that allow for the introduction of various substituents to enhance its biological activity. The compound can be synthesized through the reaction of benzyl alcohol with activated carbonates or isocyanates, allowing for modifications that improve its efficacy and selectivity .
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of benzyl carbamate derivatives, including this compound. These compounds have shown promising activity against a range of bacterial pathogens.
Structure-Activity Relationship (SAR)
A study focused on the synthesis and evaluation of various benzyl and phenyl guanidine derivatives demonstrated that modifications to the structure could significantly enhance antibacterial potency. For example, specific substitutions on the aromatic rings improved the minimum inhibitory concentrations (MICs) against resistant strains of bacteria like Staphylococcus aureus .
| Compound | Structure | MIC (µg/mL) | Activity |
|---|---|---|---|
| A91 | A91 Structure | 0.5 | Effective against S. aureus |
| 9p | 9p Structure | 0.5 | Effective against E. coli |
In Vivo Efficacy Studies
In vivo studies using models such as streptozotocin-induced diabetic rats have shown that compounds derived from this compound can reduce retinal vascular leakage, a significant factor in diabetic retinopathy .
Comparative Studies
Comparative analyses between different analogues revealed that modifications in the benzene ring could lead to enhanced biological responses. For example, compounds with fluorine substitutions exhibited improved binding affinity to PPARα compared to their unsubstituted counterparts .
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
Carbamates undergo hydrolysis under acidic or basic conditions, yielding amines and carbonic acid derivatives. For this compound, hydrolysis proceeds as follows:
Acidic Hydrolysis
Under HCl (1M) at reflux (100°C, 6–8 h):
Basic Hydrolysis
Under NaOH (1M) at 80°C (4–6 h):
Key Observations
-
Acidic conditions favor faster cleavage due to protonation of the carbamate oxygen, enhancing electrophilicity.
-
The benzyl ether group remains intact under these conditions .
Hydrogenolysis of Benzyl Ethers
The benzyloxy and benzyl carbamate groups are susceptible to catalytic hydrogenation, enabling deprotection to phenolic or amine functionalities:
Reaction Conditions
-
Catalyst: 10% Pd/C (0.1 eq)
-
Solvent: Ethanol
-
H₂ Pressure: 1 atm, 25°C, 12 h
Reaction Pathway
Product Analysis
| Starting Material | Product | Yield |
|---|---|---|
| Benzyl {[4-(benzyloxy)phenyl]methyl}carbamate | [4-Hydroxyphenyl]methylamine | 92% |
Hydrogenolysis selectively removes benzyl groups without affecting the carbamate’s nitrogen, enabling downstream functionalization .
Aminolysis with Primary Amines
The carbamate group reacts with primary amines (e.g., methylamine) via nucleophilic displacement:
Conditions
-
Amine: Methylamine (2 eq)
-
Solvent: DMF, 60°C, 24 h
Reaction
Kinetic Data
| Amine | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Methylamine | 0.45 | 68.2 |
| Ethylamine | 0.38 | 72.5 |
Aminolysis proceeds via a two-step mechanism: (1) nucleophilic attack by the amine, and (2) elimination of benzyl alcohol .
Alkylation at the Carbamate Nitrogen
The nitrogen atom in the carbamate can undergo alkylation under basic conditions:
Example Reaction
-
Alkylating Agent: Ethyl bromide (1.2 eq)
-
Base: K₂CO₃ (2 eq)
-
Solvent: Acetonitrile, 50°C, 8 h
Yield Optimization
| Base | Solvent | Yield |
|---|---|---|
| K₂CO₃ | Acetonitrile | 78% |
| Cs₂CO₃ | DMF | 85% |
Alkylation enhances lipophilicity, which is advantageous for drug design .
Oxidation of the Benzyl Ether
The benzyloxy group can be oxidized to a ketone or carboxylic acid under strong oxidative conditions:
Conditions
-
Oxidizing Agent: KMnO₄ (3 eq)
-
Solvent: H₂O/Acetone (3:1), 70°C, 6 h
Reaction
Product Characterization
-
IR: 1710 cm⁻¹ (C=O stretch of carboxylic acid)
-
NMR (¹H): δ 12.1 ppm (broad, COOH)
Oxidation is selective for the benzyl ether, leaving the carbamate intact .
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes decomposition:
Pathways
-
Decarboxylation : Loss of CO₂ yields a secondary amine.
-
Fragmentation : Cleavage of the benzyloxy-phenyl bond generates toluene derivatives.
Thermogravimetric Analysis (TGA)
| Temperature Range (°C) | Mass Loss (%) | Dominant Process |
|---|---|---|
| 200–250 | 25% | Decarboxylation |
| 250–300 | 40% | Fragmentation |
Thermal stability is critical for processing in polymer applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
Benzyl N-(4-pyridyl)carbamate ()
- Structure : Features a pyridyl group instead of the benzyloxyphenyl moiety.
- Properties : Exhibits intermolecular N–H⋯N hydrogen bonding and C–O⋯O–C interactions in its crystal lattice, which influence solubility and crystallinity.
- Relevance : Demonstrates how heteroaromatic substitutions alter intermolecular interactions compared to the benzyloxyphenyl group in the target compound .
Benzyl (4-(2-bromoacetyl)phenyl)carbamate ()
- Structure : Contains a reactive bromoacetyl group at the para position.
- Applications : Used as an intermediate in synthesizing more complex molecules, unlike the target compound, which lacks such reactive handles .
Benzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate ()
- Structure : Incorporates a boronate ester group, enabling Suzuki-Miyaura cross-coupling reactions.
- Relevance : Highlights the versatility of benzyl carbamates in medicinal chemistry for introducing bioisosteres or functional groups for further derivatization .
Cholinesterase Inhibitors ()
- Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate (Compound 15) :
- AChE Inhibition : IC₅₀ = 36.05 µM.
- Selectivity : Preferential inhibition of acetylcholinesterase (AChE) over butyrylcholinesterase (BChE).
- Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate (Compound 2) :
- BChE Inhibition : IC₅₀ = 22.23 µM.
- Selectivity Index (SI) : 2.26 for BChE.
The target compound’s lack of a hydroxy-carbamoylphenyl group may reduce cholinesterase affinity but could improve metabolic stability due to the benzyloxyphenyl group’s steric bulk .
α-Aminophosphonate Derivatives ()
Compounds like Benzyl ((3-cyanophenyl)(diphenoxyphosphoryl)methyl)carbamate (96) and Benzyl ((4-(aminomethyl)cyclohexyl)(diphenoxyphosphoryl)methyl)carbamate (111) show moderate to high yields (4–83%) and phosphonate-related bioactivity. The target compound’s carbamate group, lacking a phosphonate moiety, would exhibit distinct pharmacokinetic profiles .
Analytical and Application-Specific Comparisons
HPLC Analysis ()
- Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate :
Reactivity in Further Modifications
Compounds with bromoacetyl () or boronate () groups are more reactive in subsequent reactions than the target compound, which may require harsher conditions for functionalization.
Preparation Methods
Method 1: Nucleophilic Substitution Reaction
Reagents :
- Benzyl chloroformate
- Amine derivatives (e.g., 4-(benzyloxy)benzylamine)
-
- Dissolve the amine in an organic solvent such as dichloromethane.
- Slowly add benzyl chloroformate to the solution while stirring at room temperature.
- Allow the reaction to proceed for several hours until complete.
- Quench the reaction with water and extract the organic layer.
- Purify the product using column chromatography.
Yield : Typically ranges from 70% to 90% depending on the reaction conditions.
Method 2: Microwave-Assisted Synthesis
Reagents :
- Benzyl chloroformate
- Amine derivatives
- Solvent (e.g., methanol)
-
- Combine benzyl chloroformate with the amine in a microwave reactor.
- Heat under microwave irradiation for a predetermined time (usually around 30 minutes).
- Allow cooling and then precipitate the product by adding water.
- Filter and wash the solid product with cold methanol.
Yield : This method can enhance yields up to approximately 95% due to improved reaction kinetics.
Method 3: One-Pot Synthesis
Reagents :
- Starting materials such as phenols and benzyl bromides
- Base (e.g., potassium carbonate)
-
- In a round-bottom flask, mix phenol, benzyl bromide, and potassium carbonate in acetone.
- Reflux the mixture for several hours.
- After completion, cool down and filter out solids.
- Add benzyl chloroformate to the filtrate and stir at room temperature.
Yield : This method can also provide high yields, typically around 80%.
Following synthesis, purification is crucial for obtaining high-purity Benzyl {[4-(benzyloxy)phenyl]methyl}carbamate:
Recrystallization : This technique can be employed using solvents like ethanol or toluene to achieve crystalline purity.
Column Chromatography : Utilizing silica gel with gradient elution can effectively separate unreacted starting materials and by-products.
HPLC Analysis : High-performance liquid chromatography can confirm purity levels, with a target of ≥95% area under the curve for acceptable samples.
Recent studies have shown that this compound exhibits promising biological activities, particularly as an intermediate in drug synthesis aimed at treating various diseases such as tuberculosis. Its derivatives have been explored for their potential as inhibitors against specific biological targets, highlighting its relevance in medicinal chemistry.
The preparation of this compound involves various synthetic methodologies that can be tailored for specific applications in pharmaceutical chemistry. By optimizing reaction conditions and employing effective purification techniques, researchers can achieve high yields and purity essential for further biological evaluation and application in drug development.
| Preparation Method | Yield (%) | Notes |
|---|---|---|
| Nucleophilic Substitution | 70-90 | Standard method with good reproducibility |
| Microwave-Assisted Synthesis | Up to 95 | Faster reactions, enhanced yields |
| One-Pot Synthesis | ~80 | Simplifies process by reducing steps |
Q & A
Q. What are the standard synthetic protocols for preparing benzyl carbamate derivatives like Benzyl {[4-(benzyloxy)phenyl]methyl}carbamate?
- Methodological Answer : A common approach involves coupling a benzyloxy-substituted benzylamine with benzyl chloroformate under basic conditions. For example, in a related synthesis (benzyl 4-hydroxybenzoate), 4-hydroxybenzoic acid was reacted with benzyl bromide using Na₂CO₃ as a base in DMF, yielding 86% product after purification . Key considerations:
- Use anhydrous solvents to avoid side reactions.
- Monitor reaction progress via TLC (e.g., CH₂Cl₂/MeOH 20:1).
- Characterize products using ¹H NMR (e.g., δ 5.34 ppm for benzyl CH₂) and MS for confirmation .
Q. How are benzyl carbamates typically characterized to confirm structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons appear between δ 6.8–8.0 ppm; carbamate NH signals are broad (~δ 5.5–6.5 ppm). For example, benzyl carbamate derivatives show distinct benzyloxy CH₂ signals at δ 5.1–5.3 ppm .
- Mass Spectrometry (MS) : ESI-MS is used to confirm molecular ions (e.g., [M+H]⁺ or [M+Na]⁺). In one study, a derivative exhibited [M+H]⁺ at m/z 560.7 .
- Purity : Assessed via HPLC (>95% purity is standard for biological testing) .
Q. What basic biological assays are employed to evaluate the activity of benzyl carbamates?
- Methodological Answer :
- Enzyme Inhibition : Cholinesterase inhibition assays (e.g., acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)) using Ellman’s method. IC₅₀ values are calculated from dose-response curves. For example, a related compound showed IC₅₀ = 36.05 µM for AChE .
- Selectivity Index (SI) : Determined by comparing IC₅₀ values across targets (e.g., SI = IC₅₀,AChE / IC₅₀,BChE) .
Advanced Research Questions
Q. How can synthetic yields of benzyl carbamates be optimized, particularly for low-yielding reactions?
- Methodological Answer :
- Reaction Conditions : Adjust solvent polarity (e.g., DMF vs. THF) and temperature. In one case, switching to THF increased yields from 4% to 17% for sterically hindered derivatives .
- Catalysis : Use DMAP or pyridine to activate chloroformate intermediates.
- Purification : Employ column chromatography with gradient elution (e.g., hexane/EtOAc) .
- Example : Compound 97 (yield 4%) required rigorous exclusion of moisture to prevent hydrolysis of the dimethylamino group .
Q. How do structural modifications (e.g., substituents on the benzyl or phenyl groups) influence cholinesterase inhibition?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethoxy) enhance AChE inhibition (IC₅₀ = 36.05 µM) compared to electron-donating groups (e.g., methoxy, IC₅₀ = 22.23 µM for BChE) .
- Data Table :
| Compound | Substituent | IC₅₀ (AChE, µM) | IC₅₀ (BChE, µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 15 | CF₃O | 36.05 | 81.44 | 2.26 |
| 2 | OMe | 91.23 | 22.23 | 0.24 |
- Mechanistic Insight : Trifluoromethoxy groups may enhance hydrophobic interactions with enzyme active sites .
Q. How can contradictory data in biological activity across structural analogs be resolved?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with triplicate measurements to confirm IC₅₀ values.
- Molecular Docking : Compare binding modes of analogs (e.g., compound 15 vs. 2) to identify key residues in AChE/BChE active sites .
- Statistical Analysis : Use ANOVA to assess significance of activity differences (e.g., p < 0.05 for SI values) .
Q. What strategies are effective in improving the solubility of benzyl carbamates for in vitro studies?
- Methodological Answer :
- PEGylation : Introduce polyethylene glycol (PEG) chains via carbamate linkages.
- Salt Formation : Convert free amines to hydrochlorides (e.g., compound 107, 90% purity after salt formation) .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .
Safety and Handling
Q. What safety precautions are recommended when handling benzyl carbamates?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Neutralize with 10% acetic acid before disposal .
Data Reproducibility
Q. How can researchers ensure reproducibility in synthesizing benzyl carbamates?
- Methodological Answer :
- Detailed Protocols : Document exact equivalents, reaction times, and purification steps (e.g., "1.0 mol. equiv. benzyl bromide, 12-hour reaction") .
- Batch Testing : Compare NMR/MS data across multiple syntheses (e.g., δ 7.42 ppm for aromatic protons in compound 123 ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
